2-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Description
2-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClN6O2S and its molecular weight is 406.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been reported to have a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it interacts with its targets, leading to changes that result in its biological effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
Similar compounds have been found to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the efficacy of similar compounds can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .
Properties
IUPAC Name |
2-chloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2S/c1-12-9-13(2)24(23-12)17-10-16(20-11-21-17)19-7-8-22-27(25,26)15-6-4-3-5-14(15)18/h3-6,9-11,22H,7-8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZXFEYLFVXHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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